4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(propionohydrazide)
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Overview
Description
4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(propionohydrazide) is a complex organic compound with a unique structure that includes both imidazolidine and hydrazide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(propionohydrazide) typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-(methylthio)ethylamine with a suitable dioxoimidazolidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(propionohydrazide) can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine ring can be reduced under specific conditions.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the imidazolidine ring can produce various reduced derivatives .
Scientific Research Applications
4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(propionohydrazide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(propionohydrazide) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(acylhydrazide)
- 4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(benzoylhydrazide)
Uniqueness
4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(propionohydrazide) is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
88122-29-6 |
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Molecular Formula |
C12H22N6O4S |
Molecular Weight |
346.41 g/mol |
IUPAC Name |
3-[3-(3-hydrazinyl-3-oxopropyl)-5-(2-methylsulfanylethyl)-2,4-dioxoimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C12H22N6O4S/c1-23-7-4-8-11(21)18(6-3-10(20)16-14)12(22)17(8)5-2-9(19)15-13/h8H,2-7,13-14H2,1H3,(H,15,19)(H,16,20) |
InChI Key |
GAZNPFBLCOPNLV-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN |
Origin of Product |
United States |
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